2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile
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Overview
Description
2-(4-hydroxyphenyl)benzofuran-5-carbonitrile is an organic compound belonging to the class of 2-arylbenzofuran flavonoids. These compounds are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 2-(4-hydroxyphenyl)benzofuran-5-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 4-hydroxybenzonitrile under basic conditions, followed by cyclization to form the benzofuran ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-(4-hydroxyphenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .
Scientific Research Applications
2-(4-hydroxyphenyl)benzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting estrogen receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)benzofuran-5-carbonitrile involves its interaction with molecular targets such as estrogen receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-hydroxyphenyl)benzofuran-5-carbonitrile can be compared with other similar compounds such as:
- 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- [5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile These compounds share the benzofuran core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of hydroxyl and nitrile groups in 2-(4-hydroxyphenyl)benzofuran-5-carbonitrile contributes to its distinct properties and potential applications .
Properties
CAS No. |
90178-95-3 |
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Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C15H9NO2/c16-9-10-1-6-14-12(7-10)8-15(18-14)11-2-4-13(17)5-3-11/h1-8,17H |
InChI Key |
RORKXTCULGFZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)O |
Origin of Product |
United States |
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